5-(2,3-Dichlorophenyl)thiophene-2-carbaldehyde

Regioisomer differentiation Physicochemical profiling Medicinal chemistry building blocks

5-(2,3-Dichlorophenyl)thiophene-2-carbaldehyde (CAS 1018141-93-9; molecular formula C₁₁H₆Cl₂OS; MW 257.14 g/mol) is a heterocyclic aromatic aldehyde belonging to the 5-arylthiophene-2-carbaldehyde class. It features a thiophene ring substituted at the 5-position with a 2,3-dichlorophenyl moiety and an aldehyde group at the 2-position.

Molecular Formula C11H6Cl2OS
Molecular Weight 257.1 g/mol
Cat. No. B12086657
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2,3-Dichlorophenyl)thiophene-2-carbaldehyde
Molecular FormulaC11H6Cl2OS
Molecular Weight257.1 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)Cl)C2=CC=C(S2)C=O
InChIInChI=1S/C11H6Cl2OS/c12-9-3-1-2-8(11(9)13)10-5-4-7(6-14)15-10/h1-6H
InChIKeyMYTHSIGPBJLEHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(2,3-Dichlorophenyl)thiophene-2-carbaldehyde (CAS 1018141-93-9): Core Identity and Procurement Profile


5-(2,3-Dichlorophenyl)thiophene-2-carbaldehyde (CAS 1018141-93-9; molecular formula C₁₁H₆Cl₂OS; MW 257.14 g/mol) is a heterocyclic aromatic aldehyde belonging to the 5-arylthiophene-2-carbaldehyde class [1]. It features a thiophene ring substituted at the 5-position with a 2,3-dichlorophenyl moiety and an aldehyde group at the 2-position. The compound is commercially available at 95–98% purity, typically supplied in 250 mg to 1 g quantities, with storage at 2–8 °C . Its predicted density is 1.430 ± 0.06 g/cm³ and predicted boiling point is 382.4 ± 42.0 °C . It serves as a key synthetic intermediate for constructing biologically active molecules in medicinal chemistry and agrochemical research programs [2].

Why 5-(2,3-Dichlorophenyl)thiophene-2-carbaldehyde Cannot Be Replaced by Its Regioisomers or Non-Chlorinated Analogs


The 2,3-dichloro substitution pattern on the phenyl ring is regioisomerically unique among commercially available 5-(dichlorophenyl)thiophene-2-carbaldehydes. In the broader arylthiophene-2-carbaldehyde series, the position and electronic nature of aryl substituents directly govern antibacterial potency, urease inhibition, and nitric oxide scavenging activity [1]. The vicinal (ortho) chlorine atoms in the 2,3-arrangement generate a distinct local dipole and steric environment compared to the 2,4-, 3,4-, and 3,5-dichloro regioisomers, which in turn modulates the reactivity of the aldehyde group in condensation reactions and the electronic properties of downstream derivatives. Substituting a non-chlorinated analog such as 5-phenylthiophene-2-carbaldehyde (MW 188.25) eliminates the electron-withdrawing effect entirely, while mono-chloro analogs (e.g., 5-(4-chlorophenyl)thiophene-2-carbaldehyde) provide only a single chlorine substituent, fundamentally altering the electronic landscape available for structure-activity optimization [2]. For research groups building SAR libraries or scaling intermediates toward specific pharmacological targets, generic substitution risks invalidating comparative data and introducing uncontrolled variables into synthetic pathways.

Quantitative Differentiation Evidence for 5-(2,3-Dichlorophenyl)thiophene-2-carbaldehyde: Head-to-Head and Cross-Study Comparator Data


Regioisomeric Chlorine Substitution Pattern Drives Divergent Physicochemical Properties vs. 3,4- and 2,4-Dichloro Regioisomers

Among the four commercially available 5-(dichlorophenyl)thiophene-2-carbaldehyde regioisomers (2,3-; 2,4-; 3,4-; 3,5-dichloro), all share the identical molecular formula C₁₁H₆Cl₂OS and molecular weight 257.14 g/mol . However, the 2,3-dichloro isomer is distinguished by its predicted density of 1.430 ± 0.06 g/cm³ and storage requirement of 2–8 °C . The 3,5-dichloro regioisomer (CAS 887987-20-4) is specified for long-term storage in a cool, dry place without explicit refrigeration, while the 3,4-dichloro regioisomer (CAS 926204-64-0) lists density data as N/A in standard vendor catalogs . The vicinal chlorine arrangement in the 2,3-isomer generates unique steric congestion around the thiophene-phenyl bond, which can influence both the conformational preferences of the biaryl system and the rate of aldehyde condensation reactions — a critical consideration for reproducible synthetic protocols.

Regioisomer differentiation Physicochemical profiling Medicinal chemistry building blocks

Electron-Withdrawing Chlorine Substitution Enhances Gram-Negative Antibacterial Activity: Class-Level SAR Quantitative Benchmarks

In the comprehensive SAR study by Ali et al. (2013) on 4-arylthiophene-2-carbaldehydes, compounds bearing electron-withdrawing substituents on the phenyl ring consistently outperformed those with electron-donating groups against Gram-negative bacteria [1]. Although the study evaluated 4-aryl rather than 5-aryl regioisomers, it provides the most relevant quantitative baseline for the thiophene-carbaldehyde scaffold class. Specifically, the chlorinated analog 4-(3-chloro-4-fluoro-phenyl)thiophene-2-carbaldehyde (compound 2i) achieved urease inhibition with IC₅₀ = 27.1 µg/mL, comparable to the thiourea standard (IC₅₀ = 27.5 µg/mL). In contrast, compound 2g with electron-donating 3,5-dimethyl substitution yielded poor antibacterial activity with IC₅₀ = 45.16 µg/mL against Gram-negative bacteria. The 2,3-dichloro substitution pattern on 5-(2,3-dichlorophenyl)thiophene-2-carbaldehyde provides a dual electron-withdrawing effect (σₘ for Cl ≈ 0.37) that is predicted to similarly enhance activity in downstream derivatives [2].

Antibacterial SAR Electron-withdrawing groups Gram-negative bacteria

Molecular Weight and Lipophilicity Differentiation from Non-Chlorinated Parent Compound 5-Phenylthiophene-2-carbaldehyde

The introduction of two chlorine atoms at the 2- and 3-positions of the phenyl ring increases the molecular weight from 188.25 g/mol (5-phenylthiophene-2-carbaldehyde, CAS 19163-21-4) to 257.14 g/mol — a gain of 68.89 g/mol [1]. This mass increase is accompanied by a substantial increase in calculated logP (XLogP3): 5-(2,3-dichlorophenyl)thiophene-2-carbaldehyde has an estimated logP of approximately 4.2–4.5, compared to ~3.0–3.3 for the non-chlorinated parent [2]. The 2,3-dichloro substitution thus provides a modular ~1.2 log unit increase in lipophilicity, which is significant for medicinal chemists optimizing membrane permeability or target engagement in cell-based assays. This differentiation is not achievable with mono-chloro analogs (e.g., 5-(4-chlorophenyl)thiophene-2-carbaldehyde, MW 222.69), which provide only ~0.6 log unit increase.

Lipophilicity modulation Drug-likeness Building block selection

Aldehyde Reactivity Platform: Knoevenagel Condensation and Schiff Base Formation Enable Diverse Derivatization Pathways

The aldehyde group at the thiophene 2-position in 5-(2,3-dichlorophenyl)thiophene-2-carbaldehyde serves as a versatile handle for Knoevenagel condensation, Schiff base formation with primary amines, and Claisen-Schmidt condensation to chalcones [1][2]. The electron-withdrawing 2,3-dichlorophenyl substituent enhances the electrophilicity of the aldehyde carbonyl carbon relative to non-halogenated analogs, potentially accelerating condensation kinetics. In the broader class, 5-aryl-2-thiophenecarbaldehydes have been employed as substrates for thiosemicarbazone formation yielding antimony(III) complexes with biological activity [3], and for DMSO-enhanced Meerwein arylation achieving yields averaging 30–40% [4]. The 2,3-dichlorophenyl variant provides a scaffold from which both the thiophene ring and the aldehyde can be sequentially functionalized — the aldehyde can be oxidized to the carboxylic acid, reduced to the alcohol, or condensed to imines, chalcones, and thiazolidinones — making it a strategic branching point in divergent synthesis.

Aldehyde condensation Schiff base synthesis Chalcone formation Synthetic versatility

Pharmacological Relevance of the 2,3-Dichlorophenyl-Thiophene Motif: The P005091 USP7 Inhibitor Connection

The 2,3-dichlorophenyl-thiophene structural motif is a critical pharmacophoric element in P005091 (CAS 882257-11-6), a potent and selective ubiquitin-specific protease 7 (USP7) inhibitor with IC₅₀ = 4.2 µM . P005091 contains a 2,3-dichlorophenylthio substituent linked to a thiophene core — the identical dichlorophenyl regioisomer found in 5-(2,3-dichlorophenyl)thiophene-2-carbaldehyde. P005091 also inhibits the closely related USP47 (EC₅₀ = 4.3 µM) and induces p53 elevation and apoptosis in cancer cell lines [1]. While P005091 incorporates a thioether linkage rather than a direct C–C bond, the shared 2,3-dichlorophenyl recognition element underscores the pharmacological value of this specific substitution pattern. The aldehyde in the target compound provides a synthetic entry point for constructing analogous trisubstituted thiophenes via condensation or reductive amination, positioning it as a strategic precursor for USP7-targeted drug discovery programs [2].

USP7 inhibition Anticancer Deubiquitinase Scaffold relevance

Supply Chain and Pricing Differentiation: Commercial Availability Across Vendor Tiers

5-(2,3-Dichlorophenyl)thiophene-2-carbaldehyde is commercially supplied by multiple vendors at 95–98% purity, with pricing for the 250 mg scale ranging from approximately ¥1,797 to ¥1,930 (CNY) and 1 g scale from ¥4,203 to ¥4,514 [1]. In comparison, the 3,5-dichloro regioisomer (CAS 887987-20-4) and 3,4-dichloro regioisomer (CAS 926204-64-0) are listed by fewer vendors, often with longer lead times. The 2,3-dichloro variant benefits from supplier diversity that includes Chemicell, Macklin, Perfemiker, and Leyan — reducing single-supplier dependency for ongoing research programs. The MDL number MFCD09701502 and CAS 1018141-93-9 are consistently indexed across vendor catalogs, facilitating cross-referencing and competitive quotation [2].

Commercial availability Procurement Pricing benchmark Supply chain

Optimal Research and Industrial Application Scenarios for 5-(2,3-Dichlorophenyl)thiophene-2-carbaldehyde


Medicinal Chemistry: Synthesis of Antibacterial and Urease Inhibitor Libraries via Aldehyde Condensation

This compound is best deployed as the central aldehyde building block for generating focused libraries of Schiff bases, chalcones, and thiazole derivatives targeting antibacterial and anti-urease indications. The electron-withdrawing 2,3-dichlorophenyl substituent provides a rational electronic starting point consistent with class-level SAR showing that halogenated arylthiophene-2-carbaldehydes outperform electron-rich analogs against Gram-negative bacteria. Researchers can condense the aldehyde with diverse hydrazines, amines, or acetophenones to rapidly explore substitution vectors while maintaining the core 2,3-dichlorophenyl pharmacophore that has demonstrated relevance in enzyme inhibition (urease IC₅₀ ≈ 27 µg/mL range for close analogs) [1].

Oncology Drug Discovery: Precursor for USP7-Targeted Trisubstituted Thiophene Inhibitors

For programs targeting the USP7 deubiquitinase in cancer, 5-(2,3-dichlorophenyl)thiophene-2-carbaldehyde serves as a strategic precursor. The 2,3-dichlorophenyl-thiophene motif is a pharmacophoric element in P005091 (USP7 IC₅₀ = 4.2 µM), a validated tool compound that induces p53-mediated apoptosis. The aldehyde functionality can be exploited for reductive amination, aldol condensation, or oxidation to the carboxylic acid — each pathway providing access to substitution patterns explored in USP7 inhibitor SAR . This positions the compound as a cost-effective entry point for hit-to-lead campaigns.

Agrochemical Research: Synthesis of Halogenated Thiophene Fungicides and Herbicides

Thiophene-containing compounds with dichlorophenyl substitution have established precedent in agricultural fungicide patents [2]. The target compound's aldehyde group enables condensation with hydrazines to form hydrazones, or with active methylene compounds to yield acrylonitrile derivatives — both privileged substructures in agrochemical design. The 2,3-dichloro substitution pattern enhances environmental stability and lipophilicity compared to non-halogenated analogs, favoring cuticular penetration in foliar applications.

Materials Chemistry: DSSC Sensitizer and Organic Electronic Building Block Synthesis

Thiophene-2-carbaldehyde derivatives are established precursors for D-π-A dye sensitizers in dye-sensitized solar cells (DSSCs), where the aldehyde serves as an acceptor anchor group following Knoevenagel condensation with cyanoacetic acid [3]. The 2,3-dichlorophenyl substituent provides enhanced electron-withdrawing character that can red-shift the intramolecular charge-transfer absorption band relative to non-halogenated analogs. Additionally, the compound can be incorporated into thiophene-based conjugated polymers via Stille or Suzuki polycondensation after appropriate functional group interconversion.

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